An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, a valuable heterocyclic compound with applications in medicinal chemistry. The synthesis is a robust two-step process commencing with the Vilsmeier-Haack formylation of 5-methoxy-1H-indole to yield the key intermediate, 5-methoxyindole-3-carboxaldehyde. This intermediate subsequently undergoes a Henry condensation with nitromethane to afford the target molecule. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a complete analytical workflow for the thorough characterization of the final product. The significance of 5-Methoxy-3-(2-nitrovinyl)-1H-indole as a precursor in the development of therapeutic agents, notably as a reactant for the preparation of mitogen-activated protein kinase (MAPK) inhibitors, is also discussed.[1][2]
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The functionalization of the indole nucleus allows for the modulation of its biological activity, making it a focal point for drug discovery efforts. 5-Methoxy-3-(2-nitrovinyl)-1H-indole is a derivative of particular interest due to the presence of the electron-withdrawing nitrovinyl group at the C3 position and the electron-donating methoxy group at the C5 position. This unique electronic arrangement makes it a versatile intermediate for further chemical transformations. Notably, this compound serves as a reactant in the synthesis of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key player in inflammatory signaling pathways.[1]
Synthesis Pathway
The synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole is efficiently achieved through a two-step reaction sequence. The first step involves the introduction of a formyl group at the C3 position of the 5-methoxy-1H-indole ring via the Vilsmeier-Haack reaction. The resulting 5-methoxyindole-3-carboxaldehyde is then subjected to a Henry condensation with nitromethane to introduce the 2-nitrovinyl moiety.
Caption: Overall synthesis pathway for 5-Methoxy-3-(2-nitrovinyl)-1H-indole.
Step 1: Vilsmeier-Haack Formylation of 5-Methoxy-1H-indole
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.
Experimental Protocol:
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To a solution of Vilsmeier reagent (2.0 equivalents) in DMF, add 5-methoxy-1H-indole (1.0 equivalent) at 0 °C.
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Allow the solution to stir for 2.5 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quench the reaction by the careful addition of a 1 M aqueous solution of sodium hydroxide.
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Pour the mixture into ice-cooled water and stir for 1 hour to precipitate the product.
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Collect the precipitate by filtration, wash thoroughly with water, and dry under reduced pressure to yield 5-methoxyindole-3-carboxaldehyde as a solid.
Step 2: Henry Condensation of 5-Methoxyindole-3-carboxaldehyde
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[5] In this synthesis, 5-methoxyindole-3-carboxaldehyde reacts with nitromethane in the presence of a base. The base deprotonates the nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitroalkanol intermediate readily undergoes dehydration to yield the α,β-unsaturated nitroalkene, 5-Methoxy-3-(2-nitrovinyl)-1H-indole.
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-methoxyindole-3-carboxaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.
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Add nitromethane (in excess) to the solution.
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Add a catalytic amount of a base (e.g., ammonium acetate or an amine base like cyclohexylamine) to the mixture.
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Reflux the reaction mixture for several hours, monitoring its completion by TLC.
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Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.
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Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain 5-Methoxy-3-(2-nitrovinyl)-1H-indole.
Characterization of 5-Methoxy-3-(2-nitrovinyl)-1H-indole
A comprehensive characterization of the synthesized 5-Methoxy-3-(2-nitrovinyl)-1H-indole is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Caption: Analytical workflow for the characterization of the final product.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Expected to be a colored solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following table outlines the expected spectroscopic data based on the structure of 5-Methoxy-3-(2-nitrovinyl)-1H-indole and data from structurally similar compounds.[6][7]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons, the methoxy group protons (singlet, ~3.8 ppm), and the vinyl protons (doublets). The NH proton of the indole will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for all 11 carbon atoms, including the indole ring carbons, the methoxy carbon, and the two vinyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole ring (~3400 cm⁻¹), C-H stretches, C=C double bond stretches of the vinyl group and aromatic ring, and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1550 and 1350 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 218.21, corresponding to the molecular weight of the compound. |
Applications in Drug Discovery
5-Methoxy-3-(2-nitrovinyl)-1H-indole is a valuable building block in medicinal chemistry, primarily recognized for its role as a reactant in the synthesis of inhibitors for mitogen-activated protein kinase (MAPK) signaling pathways.[1] The MAPK pathways are crucial in regulating a wide range of cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[8] The nitrovinyl group in the target molecule is a key functional handle that can be further elaborated to introduce diverse functionalities, enabling the generation of libraries of potential drug candidates targeting MAP kinases.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of 5-Methoxy-3-(2-nitrovinyl)-1H-indole, starting from commercially available 5-methoxy-1H-indole. The described Vilsmeier-Haack formylation followed by a Henry condensation provides a clear pathway to this important synthetic intermediate. The comprehensive characterization workflow outlined ensures the identity and purity of the final product. The established role of this compound as a precursor to MAPK inhibitors underscores its significance for researchers and professionals in the field of drug development.
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